molecular formula C18H21ClN2O3S B3575492 N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide

N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide

Cat. No.: B3575492
M. Wt: 380.9 g/mol
InChI Key: SSEOMODVXXTIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide is an organic compound belonging to the class of benzamides It contains a benzamide moiety that is N-linked to a benzyl group, with additional chloro and diethylsulfamoyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions, utilizing catalysts and optimized reaction conditions to achieve high efficiency and scalability. The use of ultrasonic irradiation and recoverable catalysts makes the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzyl group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbonyl group in the benzamide moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may act on enzymes such as carbonic anhydrase, influencing their activity and thereby affecting various physiological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide is unique due to its specific combination of chloro and diethylsulfamoyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-3-21(4-2)25(23,24)17-12-15(10-11-16(17)19)18(22)20-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEOMODVXXTIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-chloro-3-(diethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.